molecular formula C10H22N4O2 B14363300 N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide CAS No. 90216-49-2

N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide

Cat. No.: B14363300
CAS No.: 90216-49-2
M. Wt: 230.31 g/mol
InChI Key: NINSKTHLNCLUFT-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is an organic compound with the molecular formula C10H24N4O2. This compound is characterized by the presence of two dimethylamino groups attached to a butanediamide backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide typically involves the reaction of butanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of butanediamine with formaldehyde to form an intermediate.

    Step 2: Reaction of the intermediate with dimethylamine to yield N1,N~4~-Bis[(dimethylamino)methyl]butanediamide.

Industrial Production Methods

In industrial settings, the production of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • 1,8-Bis(dimethylamino)naphthalene
  • N,N’-bis(1,4-Dimethylpentyl)-p-phenylenediamine

Uniqueness

N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

90216-49-2

Molecular Formula

C10H22N4O2

Molecular Weight

230.31 g/mol

IUPAC Name

N,N'-bis[(dimethylamino)methyl]butanediamide

InChI

InChI=1S/C10H22N4O2/c1-13(2)7-11-9(15)5-6-10(16)12-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16)

InChI Key

NINSKTHLNCLUFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CNC(=O)CCC(=O)NCN(C)C

Origin of Product

United States

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